3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol, with the CAS Registry Number 84788-05-6, is a chemical compound that belongs to the class of alcohols. It is characterized by its unique molecular structure, which includes a long-chain tetradecyl group that contributes to its hydrophobic properties. This compound is often utilized in various industrial and scientific applications due to its emulsifying and surfactant properties.
The compound can be synthesized through several chemical processes, which will be discussed in detail in the synthesis analysis section. Its presence in various industrial formulations highlights its significance in both commercial and research settings.
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol is classified as a nonionic surfactant. Nonionic surfactants are known for their ability to reduce surface tension without carrying a charge, making them useful in a wide range of applications, including cosmetics, pharmaceuticals, and food products.
The synthesis of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol can be achieved through several methods:
The molecular formula of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol is , with a molecular mass of 346.55 g/mol. The structure features a central propane backbone with hydroxyl groups and a long tetradecyl ether chain, contributing to its amphiphilic nature.
InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-18-20(22)19-24-17-14-15-21/h20-22H,2-19H2,1H3OCCCOCC(O)COCCCCCCCCCCCCCCThe primary chemical reactions involving 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol include:
These reactions are significant for modifying the properties of the compound for specific applications, such as enhancing its emulsifying capabilities or stability in formulations.
The mechanism of action of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol primarily revolves around its role as a surfactant. It reduces surface tension between substances, allowing for better mixing and stabilization of emulsions.
The amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it effective in stabilizing oil-in-water emulsions commonly found in cosmetic and pharmaceutical formulations.
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: